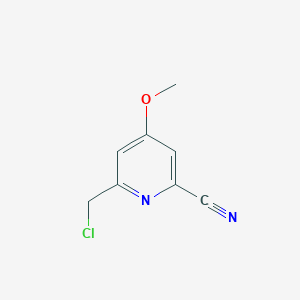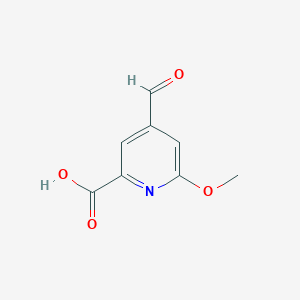
4-Formyl-6-methoxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-6-methoxypyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO4 It is characterized by a pyridine ring substituted with a formyl group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Formyl-6-methoxypyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the formylation of 6-methoxypyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Another method involves the oxidation of 4-methyl-6-methoxypyridine-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the methyl group to a formyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-Carboxy-6-methoxypyridine-2-carboxylic acid
Reduction: 4-Hydroxymethyl-6-methoxypyridine-2-carboxylic acid
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Formyl-6-methoxypyridine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: It is employed in the synthesis of functional materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Formyl-6-methoxypyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
4-Formyl-6-methoxypyridine-2-carboxylic acid can be compared with other similar compounds such as:
6-Methoxypyridine-2-carboxaldehyde: Lacks the carboxylic acid group at the 2-position.
2-Methoxypyridine-4-carboxylic acid: Has the carboxylic acid group at the 4-position instead of the 2-position.
6-Methoxypyridine-2-carboxylic acid: Lacks the formyl group at the 4-position.
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
4-formyl-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-5(4-10)2-6(9-7)8(11)12/h2-4H,1H3,(H,11,12) |
Clé InChI |
PRLGXRGOWKJSPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


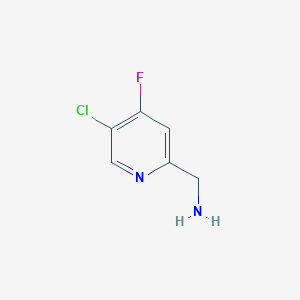

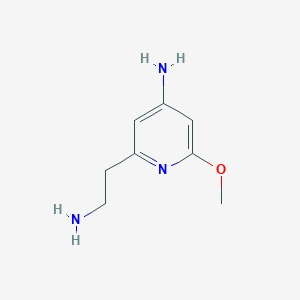
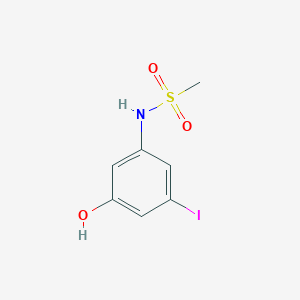
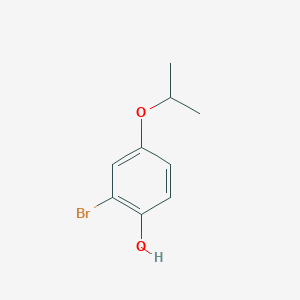
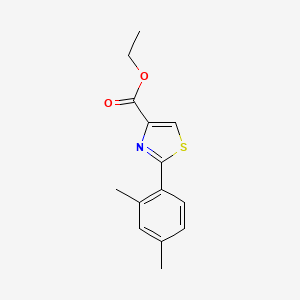
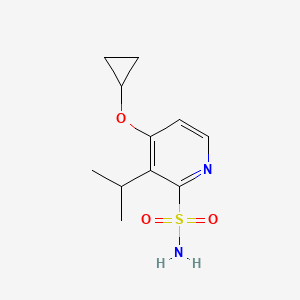
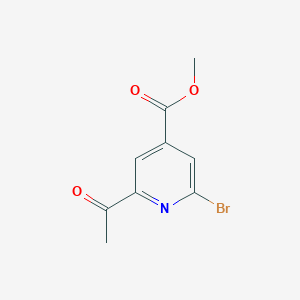
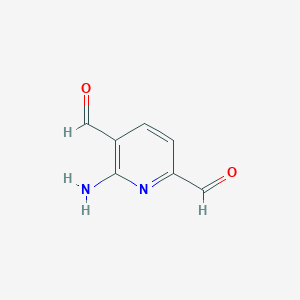
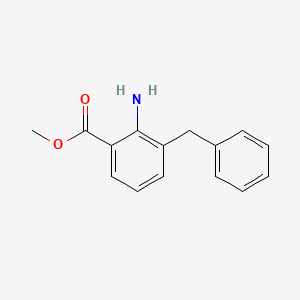
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)


